methyl (2E)-3-(dimethylamino)-2-[(E)-(phenylmethylidene)amino]prop-2-enoate
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Description
Methyl (2E)-3-(dimethylamino)-2-[(E)-(phenylmethylidene)amino]prop-2-enoate, also known as Methyl 2-[(E)-(4-dimethylaminobenzylidene)amino]-3-(4-hydroxyphenyl)propenoate, is a chemical compound that has been widely used in scientific research for its unique properties. This compound is a derivative of the amino acid tyrosine and has been shown to have various biochemical and physiological effects.
Scientific Research Applications
Synthesis of Heterocyclic Systems
Methyl (2E)-3-(dimethylamino)-2-[(E)-(phenylmethylidene)amino]prop-2-enoate and its derivatives have been extensively utilized in the synthesis of various heterocyclic compounds, demonstrating their versatility as reagents. For example, derivatives of this compound have been used in the preparation of N3-protected 3-amino-4H-pyrido[1,2-a]pyrimidin-4-ones, 5H-thiazolo[3,2-a]pyrimidin-5-one, 4H-pyrido[1,2-a]-pyridin-4-one, and 2H-1-benzopyran-2-ones, showcasing the compound's utility in synthesizing complex heterocyclic structures (Lovro Selič, S. Grdadolnik, B. Stanovnik, 1997).
Antimicrobial Activity
A series of derivatives carrying the biologically active sulfonamide moiety synthesized from methyl (2E)-3-(dimethylamino)-2-[(E)-(phenylmethylidene)amino]prop-2-enoate demonstrated interesting antimicrobial activities. Compounds synthesized from this material displayed potent activity against a range of Gram-positive, Gram-negative bacteria, and fungi. Molecular modeling suggested these compounds bind similarly to known antimicrobial agents within their target's active site (M. Ghorab, A. M. Soliman, M. Alsaid, A. Askar, 2017).
Apoptosis Induction
One of the derivatives identified through high-throughput screening, which is structurally related to methyl (2E)-3-(dimethylamino)-2-[(E)-(phenylmethylidene)amino]prop-2-enoate, was found to be a potent apoptosis inducer in multiple human cell lines. This compound induced nuclear fragmentation, PARP cleavage, arrested cells at the G2/M stage, and was effective in apoptosis induction. Such findings highlight the potential of derivatives for anticancer therapy, showcasing the ability to develop them into future anticancer agents (William E. Kemnitzer et al., 2004).
properties
IUPAC Name |
methyl (E)-2-(benzylideneamino)-3-(dimethylamino)prop-2-enoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O2/c1-15(2)10-12(13(16)17-3)14-9-11-7-5-4-6-8-11/h4-10H,1-3H3/b12-10+,14-9? |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MHRRZUYXNALEQN-YBZLRGQVSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=C(C(=O)OC)N=CC1=CC=CC=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)/C=C(\C(=O)OC)/N=CC1=CC=CC=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
methyl (2E)-3-(dimethylamino)-2-[(E)-(phenylmethylidene)amino]prop-2-enoate |
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